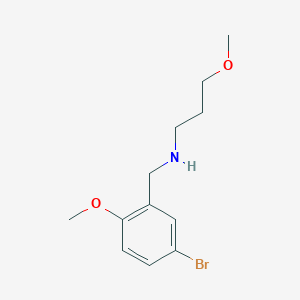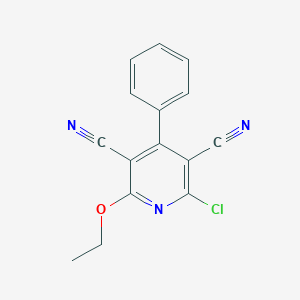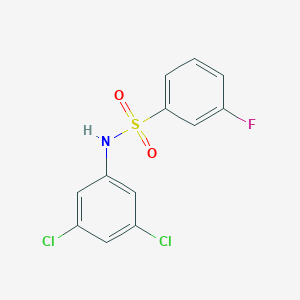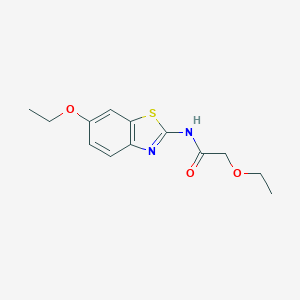
N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with bromine and methoxy groups, as well as a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: The brominated intermediate is then reacted with 3-methoxypropylamine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of N-(2-methoxybenzyl)-N-(3-methoxypropyl)amine.
Substitution: Formation of N-(5-hydroxy-2-methoxybenzyl)-N-(3-methoxypropyl)amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxybenzyl)-N-(3-methoxypropyl)amine: Lacks the bromine substitution, which might affect its reactivity and biological activity.
N-(5-bromo-2-hydroxybenzyl)-N-(3-methoxypropyl)amine: The hydroxyl group could introduce different chemical properties and reactivity.
N-(5-bromo-2-methoxybenzyl)-N-(3-hydroxypropyl)amine: The hydroxyl group on the propyl chain might influence its solubility and interactions.
Uniqueness
N-(5-bromo-2-methoxybenzyl)-3-methoxypropan-1-amine is unique due to the specific combination of bromine and methoxy substitutions, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H18BrNO2 |
|---|---|
Peso molecular |
288.18 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H18BrNO2/c1-15-7-3-6-14-9-10-8-11(13)4-5-12(10)16-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
Clave InChI |
JDEYJIIRWHZAPS-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=C(C=CC(=C1)Br)OC |
SMILES canónico |
COCCCNCC1=C(C=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B262030.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)





![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
